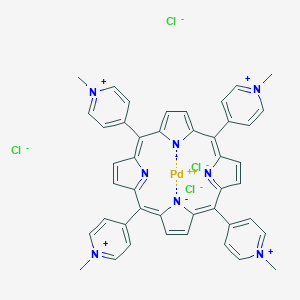
1-Fluoro-4-methoxy-2,5-dimethylbenzene
説明
1-Fluoro-4-methoxy-2,5-dimethylbenzene, also known as p-fluoroanisole, is an organic compound that belongs to the class of aromatic ethers. It is widely used in organic synthesis and as a solvent in various chemical reactions.
作用機序
The mechanism of action of 1-Fluoro-4-methoxy-2,5-dimethylbenzene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction. It can also participate in various electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation and acylation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be relatively non-toxic and non-carcinogenic. It is also considered to be a low-risk chemical for human exposure.
実験室実験の利点と制限
The advantages of using 1-Fluoro-4-methoxy-2,5-dimethylbenzene in lab experiments include its high purity, low toxicity, and ease of handling. It is also readily available and relatively inexpensive. However, the limitations of using this compound include its limited solubility in some solvents and its tendency to react with certain functional groups.
将来の方向性
There are several future directions for the use of 1-Fluoro-4-methoxy-2,5-dimethylbenzene in scientific research. One area of interest is the development of new synthetic routes for the production of this compound and its derivatives. Another area of interest is the investigation of the mechanism of action of this compound in various chemical reactions. Additionally, the application of this compound in the development of new drugs and materials is an area of active research.
科学的研究の応用
1-Fluoro-4-methoxy-2,5-dimethylbenzene has been extensively used in scientific research as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. The unique chemical properties of this compound make it a valuable tool for organic chemists in the development of new drugs and materials.
特性
| 196519-57-0 | |
分子式 |
C9H11FO |
分子量 |
154.18 g/mol |
IUPAC名 |
1-fluoro-4-methoxy-2,5-dimethylbenzene |
InChI |
InChI=1S/C9H11FO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |
InChIキー |
MCRDIULWYOXUKX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1F)C)OC |
正規SMILES |
CC1=CC(=C(C=C1F)C)OC |
同義語 |
Benzene, 1-fluoro-4-methoxy-2,5-dimethyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
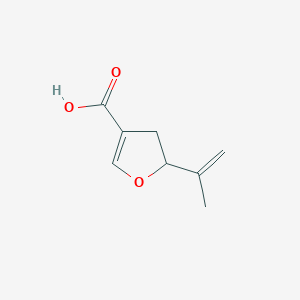

![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)
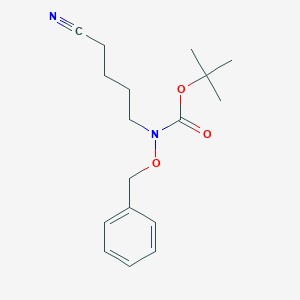
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)
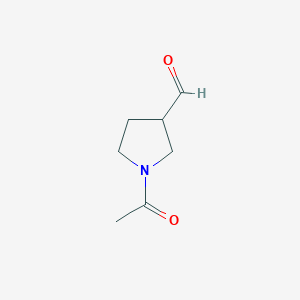
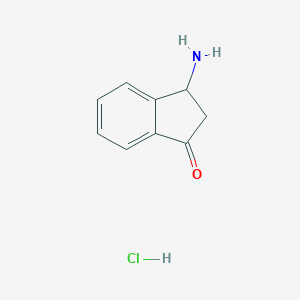
![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
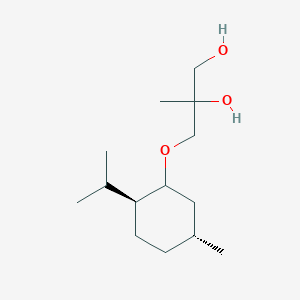
![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)

